Superior Potency and Isozyme Selectivity for PKCα, βI, βII, γ over PKCε Compared to Bisindolylmaleimide I
Bisindolylmaleimide X hydrochloride (Ro 31-8425) demonstrates a distinct isozyme inhibition profile with higher potency against conventional PKCs (α, βI, βII, γ) and a more pronounced selectivity window over PKCε when directly compared to Bisindolylmaleimide I (GF109203X) in cell-free assays [1]. Specifically, Ro 31-8425 inhibits PKCα with an IC50 of 8 nM and PKCε with an IC50 of 39 nM, yielding a 4.9-fold selectivity for PKCα over PKCε . In contrast, GF109203X inhibits PKCα with an IC50 of 20 nM and PKCε with an IC50 of 132 nM, a 6.6-fold difference, but with markedly weaker absolute potency on both isoforms [1].
| Evidence Dimension | IC50 values (nM) and selectivity ratio (PKCα vs PKCε) |
|---|---|
| Target Compound Data | PKCα IC50 = 8 nM; PKCε IC50 = 39 nM (Ratio: 4.9) |
| Comparator Or Baseline | Bisindolylmaleimide I (GF109203X): PKCα IC50 = 20 nM; PKCε IC50 = 132 nM (Ratio: 6.6) |
| Quantified Difference | Ro 31-8425 is 2.5-fold more potent on PKCα and 3.4-fold more potent on PKCε than GF109203X, providing a narrower, more balanced selectivity window. |
| Conditions | Cell-free kinase assays using recombinant PKC isozymes. |
Why This Matters
The 2.5-fold greater potency on PKCα allows for the use of lower compound concentrations in cellular assays, potentially reducing off-target effects related to compound accumulation, while the distinct selectivity fingerprint ensures that results attributed to PKC inhibition are not artifacts of a different inhibitor's profile.
- [1] Wilkinson, S. E., Parker, P. J., & Nixon, J. S. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335-337. View Source
